molecular formula C18H24N4O2 B2433429 1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1797289-37-2

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2433429
CAS No.: 1797289-37-2
M. Wt: 328.416
InChI Key: VVDYFIZFUXDILQ-UHFFFAOYSA-N
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Description

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a tert-butyl group and a pyrimidinone moiety, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-(tert-butyl)aniline, through a nitration and reduction process.

    Coupling Reaction: The intermediate is then coupled with an appropriate isocyanate or carbamate derivative to form the urea linkage.

    Pyrimidinone Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)urea: Similar structure but lacks the methyl group on the pyrimidinone ring.

    1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiourea: Contains a thiourea linkage instead of a urea linkage.

Uniqueness

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to the presence of both the tert-butyl group and the methyl-substituted pyrimidinone moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-11-19-12-22(16(13)23)10-9-20-17(24)21-15-7-5-14(6-8-15)18(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDYFIZFUXDILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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